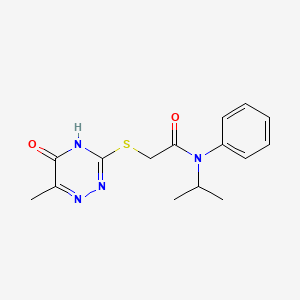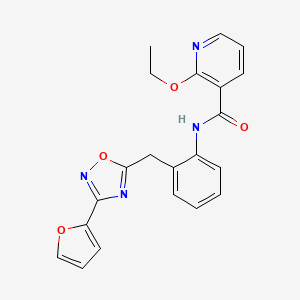
2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide, commonly known as FPhC1, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPhC1 is a small molecule that belongs to the family of nicotinamide derivatives and has been shown to exhibit promising biological activities, including anti-inflammatory and anti-cancer properties.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis of 2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide can be achieved through a multi-step process involving the reaction of several starting materials.
Starting Materials
2-bromoethyl ethyl ether, 2-aminonicotinamide, 2-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methylphenylboronic acid, Palladium acetate, Triethylamine, Copper(II) sulfate pentahydrate, Sodium borohydride, Acetic acid, Ethanol, Methanol, Chloroform, Wate
Reaction
Step 1: Synthesis of 2-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methylphenylboronic acid by reacting 3-(furan-2-yl)-1,2,4-oxadiazole-5-carboxylic acid with 2-(bromomethyl)phenylboronic acid in the presence of palladium acetate and triethylamine in ethanol., Step 2: Synthesis of 2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl nicotinamide by reacting 2-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methylphenylboronic acid with 2-aminonicotinamide in the presence of palladium acetate and triethylamine in chloroform., Step 3: Synthesis of 2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide by reacting 2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl nicotinamide with ethyl iodide in the presence of copper(II) sulfate pentahydrate and sodium borohydride in acetic acid and water.
Mecanismo De Acción
The mechanism of action of FPhC1 is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in the inflammatory and cancer pathways. Specifically, FPhC1 has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cancer.
Efectos Bioquímicos Y Fisiológicos
FPhC1 has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, FPhC1 has been shown to exhibit antioxidant activity and to protect against oxidative stress. Furthermore, FPhC1 has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of FPhC1 is its ability to inhibit multiple targets involved in the inflammatory and cancer pathways, making it a promising candidate for the treatment of a variety of diseases. However, one of the limitations of FPhC1 is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are a number of future directions for the research and development of FPhC1. One area of interest is the potential use of FPhC1 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of FPhC1 and to identify additional targets for its therapeutic use. Finally, the development of more water-soluble derivatives of FPhC1 could improve its efficacy and make it more suitable for in vivo use.
Aplicaciones Científicas De Investigación
FPhC1 has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that FPhC1 exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, FPhC1 has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Propiedades
IUPAC Name |
2-ethoxy-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-2-27-21-15(8-5-11-22-21)20(26)23-16-9-4-3-7-14(16)13-18-24-19(25-29-18)17-10-6-12-28-17/h3-12H,2,13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMCQCTZTQRGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

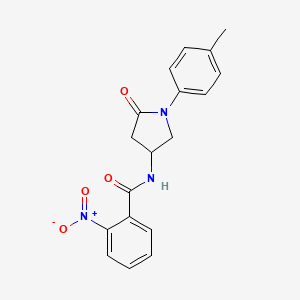
![5-Chloro-2-[2-(2,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole](/img/structure/B2947197.png)
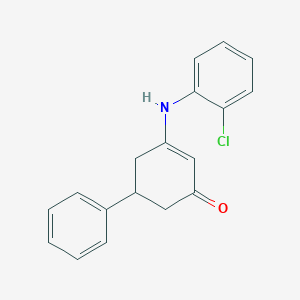
![3-(3-Chlorophenyl)-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2947201.png)
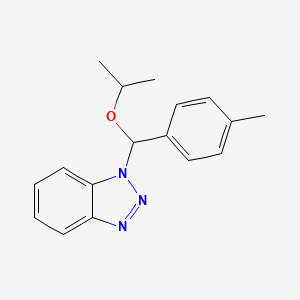
![1-{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B2947204.png)
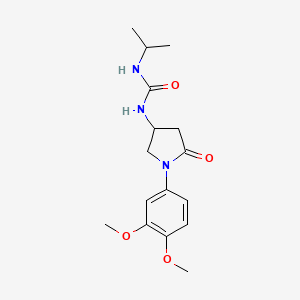
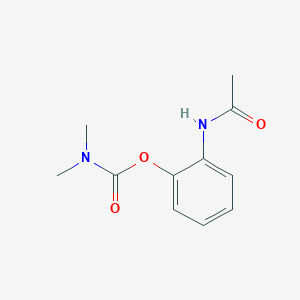
![4-[3-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2947209.png)
![3-amino-N-(2-methoxyphenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2947210.png)
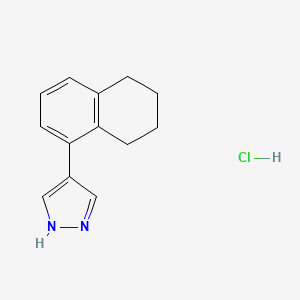
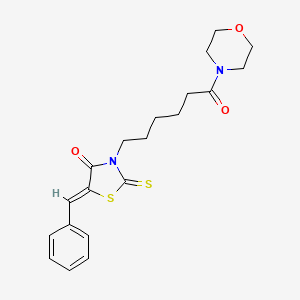
![Tert-butyl 1-methoxy-3-oxo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2947213.png)
